![molecular formula C16H14N2OS2 B2385364 2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922626-70-8](/img/structure/B2385364.png)
2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
“2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds containing a benzene fused to a thiazole ring . They have been found to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the coupling of substituted 2-amino benzothiazoles with other compounds . For instance, a series of novel benzothiazole derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of “2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is characterized by a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The compound also contains a methylthio group and a benzamide group .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For example, they can be used as starting materials in the synthesis of other compounds . They can also participate in reactions with other molecules, leading to changes in their structure and properties .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include the compound , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Thiazole derivatives have also been reported to have analgesic (pain-relieving) and anti-inflammatory properties . This suggests potential applications in the treatment of conditions characterized by pain and inflammation.
Antimicrobial and Antifungal Activity
These compounds have shown antimicrobial and antifungal effects . This means they could potentially be used in the development of new drugs to treat various bacterial and fungal infections.
Diuretic Activity
Some thiazole derivatives have been found to act as diuretics . Diuretics help the body get rid of excess water and salt, and they are often used to treat high blood pressure and other heart-related conditions.
Anticonvulsant and Neuroprotective Activity
Thiazole derivatives have shown potential as anticonvulsants and neuroprotective agents . This suggests they could be used in the treatment of neurological disorders such as epilepsy.
Antitumor and Cytotoxic Activity
Thiazole derivatives have demonstrated antitumor and cytotoxic activities . This suggests potential applications in cancer treatment.
Quorum Sensing Inhibitors
Some thiazole derivatives have been found to inhibit quorum sensing in bacteria . Quorum sensing is a method of bacterial communication that can regulate processes such as biofilm formation and virulence. Inhibiting quorum sensing is a potential strategy for controlling bacterial infections.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets, leading to inhibition of the target’s function . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
It is known that bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.
Result of Action
Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the solubility of the compound in various solvents can affect its distribution and availability at the site of action . .
properties
IUPAC Name |
2-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-10-5-3-4-6-12(10)15(19)18-16-17-13-8-7-11(20-2)9-14(13)21-16/h3-9H,1-2H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZUPHZDRFKFSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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